P-Glycoprotein Substrate Recognition
In a systematic study of colchicine analogs using transfected cell clones expressing mouse mdr1 and mdr3 P‑glycoproteins, N‑deacetylcolchicine—which bears a hydrogen in place of the C7 acetamido nitrogen—was completely devoid of P‑gp substrate activity. In contrast, colchicine retained full susceptibility to P‑gp‑mediated efflux [1]. This was confirmed independently in thiocolchicine and allocolchicine series, where removal of the C7 nitrogen similarly abolished P‑gp recognition [1].
| Evidence Dimension | P‑glycoprotein substrate recognition (toxicity ratio in P‑gp‑expressing vs. parental cells) |
|---|---|
| Target Compound Data | N‑Deacetylcolchicine: No P‑gp substrate activity; resistance ratio ≈ 1 |
| Comparator Or Baseline | Colchicine: Full P‑gp substrate; resistance ratio > 10‑fold in mdr1‑expressing cells |
| Quantified Difference | Complete loss of P‑gp recognition upon removal of C7 acetamido nitrogen |
| Conditions | Independent cell clones expressing mouse mdr1 or mdr3 P‑glycoprotein; toxicity assay |
Why This Matters
This is a binary functional difference—N‑deacetylcolchicine circumvents P‑gp‑mediated efflux, making it the preferred choice in models of multidrug resistance where colchicine is actively expelled.
- [1] Tang-Wai DF, Brossi A, Arnold LD, Gros P. The nitrogen of the acetamido group of colchicine modulates P-glycoprotein-mediated multidrug resistance. Biochemistry. 1993;32(25):6470-6476. View Source
